4-Aminoadamantane-1-carboxylic acid hydrochloride

Catalog No.
S813056
CAS No.
1245645-93-5
M.F
C11H18ClNO2
M. Wt
231.72
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Aminoadamantane-1-carboxylic acid hydrochloride

CAS Number

1245645-93-5

Product Name

4-Aminoadamantane-1-carboxylic acid hydrochloride

IUPAC Name

4-aminoadamantane-1-carboxylic acid;hydrochloride

Molecular Formula

C11H18ClNO2

Molecular Weight

231.72

InChI

InChI=1S/C11H17NO2.ClH/c12-9-7-1-6-2-8(9)5-11(3-6,4-7)10(13)14;/h6-9H,1-5,12H2,(H,13,14);1H

InChI Key

PYPMBCTWOYDNBV-UHFFFAOYSA-N

SMILES

C1C2CC3CC(C2)(CC1C3N)C(=O)O.Cl

4-Aminoadamantane-1-carboxylic acid hydrochloride (CAS 1245645-93-5) is a rigid, sp3-rich bifunctional building block procured for advanced medicinal chemistry and materials science. Featuring an adamantane core substituted at the 1- and 4-positions, it provides a defined, extended spatial vector between a carboxylic acid and an amino group. The formulation as a hydrochloride salt is a critical procurement feature, as it resolves the severe solubility limitations typically associated with zwitterionic adamantane amino acids. This compound is primarily selected when a synthetic workflow requires a highly lipophilic, metabolically stable, and conformationally locked linker that can be integrated into standard amide-coupling protocols .

Substituting this compound with generic flexible linkers (such as 6-aminohexanoic acid or PEG chains) introduces massive entropic penalties upon target binding, compromising the affinity of the final assembled molecule . Attempting to substitute the 1,4-isomer with the more common 1,3-isomer (3-aminoadamantane-1-carboxylic acid) fundamentally alters the molecular geometry, shifting the exit vectors from an extended trajectory to a bent ~109° angle, which can cause severe steric clashes in carefully designed bivalent molecules [1]. Furthermore, procuring the free base instead of the hydrochloride salt often leads to process failures; the free base forms a highly insoluble zwitterionic network that resists dissolution in standard polar aprotic solvents used in automated peptide or linker synthesis .

Processability: Enhanced Solubility of the Hydrochloride Salt

The hydrochloride salt form of 4-aminoadamantane-1-carboxylic acid exhibits significantly higher solubility in polar solvents compared to its free base counterpart. While the free base exists as a rigid zwitterion with strong intermolecular lattice energy leading to poor solubility in standard aqueous/organic mixtures, the HCl salt disrupts this network, enabling concentrations suitable for standard liquid-phase synthesis .

Evidence DimensionSolubility in polar/protic solvent systems
Target Compound DataSoluble (HCl salt readily dissociates for coupling)
Comparator Or BaselineFree base (CAS 1057343-95-9) (Poorly soluble zwitterion)
Quantified DifferenceOrder-of-magnitude increase in working concentration limits
ConditionsStandard ambient synthetic conditions (e.g., aqueous/organic coupling media)

Procuring the HCl salt eliminates the need for harsh pre-activation or specialized solubilizing agents during automated synthesis.

Precursor Suitability: Exit Vector Geometry

The 1,4-substitution pattern provides a distinct spatial extension compared to the 1,3-isomer. In the 1,3-isomer, the functional groups project at a ~109° angle relative to the core center, creating a bent linker. In contrast, the 1,4-substitution projects the amino and carboxylic acid groups across the adamantane cage, providing an extended, more linear trajectory [1]. This fixed distance is critical for spanning specific protein-protein interaction interfaces without introducing flexible chain collapse.

Evidence DimensionFunctional group exit vector angle
Target Compound DataExtended trajectory across the cage
Comparator Or Baseline1,3-isomer (~109° bent trajectory)
Quantified DifferenceFundamental shift from bent to extended spatial geometry
ConditionsIn silico 3D conformation and crystallographic analysis

Allows chemists to precisely control the distance between a warhead and a recruiting ligand in bifunctional molecule design.

Application Performance: Entropic Rigidity vs. Flexible Chains

When used as a linker or spacer, the adamantane core possesses zero rotatable bonds between the bridgehead attachment points, whereas a standard aliphatic linker like 6-aminohexanoic acid possesses at least 5 rotatable bonds. This extreme rigidity minimizes the entropic penalty (ΔS) paid upon target binding, frequently resulting in a lower overall ΔG and higher binding affinity for the final assembled construct.

Evidence DimensionRotatable bonds between functional groups
Target Compound Data0 rotatable bonds within the core spacer
Comparator Or Baseline6-aminohexanoic acid (≥5 rotatable bonds)
Quantified Difference100% reduction in core spacer conformational flexibility
ConditionsStandard physiological binding conditions

Rigid linkers directly improve the binding thermodynamics of the final pharmaceutical product by pre-organizing the molecular conformation.

Formulation Compatibility: High Fsp3 Character

Unlike rigid planar linkers (such as 4-aminobenzoic acid), 4-aminoadamantane-1-carboxylic acid provides a fully sp3-hybridized 3D core (Fsp3 = 1.0 for the adamantane skeleton)[1]. Higher Fsp3 character is quantitatively correlated with improved clinical success rates, better aqueous solubility of the final drug construct, and reduced off-target planar pi-stacking interactions compared to aromatic equivalents.

Evidence DimensionFraction of sp3 hybridized carbons (Fsp3) in the spacer core
Target Compound DataFsp3 = 1.0 (Adamantane core)
Comparator Or Baseline4-aminobenzoic acid (Fsp3 = 0.0 for the core)
Quantified DifferenceMaximum theoretical increase in 3D complexity for the spacer
ConditionsStructural property analysis

Procuring sp3-rich linkers helps drug discovery teams avoid the attrition risks associated with flat, highly aromatic molecular profiles.

Rigid Linker Synthesis for PROTACs and Bivalent Degraders

Because of its extended 1,4-geometry and zero-rotatable-bond core, this compound is selected for synthesizing PROTACs where precise spatial separation between the target-binding warhead and the E3 ligase ligand is required to prevent steric clashing and minimize entropic binding penalties .

Conformationally Restricted Peptidomimetics

The hydrochloride salt's solubility profile allows it to be readily incorporated into standard solid-phase or solution-phase peptide synthesis workflows. It acts as a bulky, lipophilic amino acid substitute that forces specific secondary structures and increases the proteolytic stability of the resulting peptide.

High-Fsp3 Library Generation for Drug Discovery

For medicinal chemistry teams looking to reduce reliance on aromatic rings, this building block provides a highly 3D, sp3-rich scaffold. It is used to generate novel screening libraries with improved pharmacokinetic properties and reduced non-specific protein binding [1].

Dates

Last modified: 08-15-2023

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